1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione
Description
1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound featuring a pyrazine-dione core substituted with a 4-methylphenyl group at the N1 position. Its molecular formula is C₁₁H₁₀N₂O₂ (Mol. Wt. 202.21), with structural analogs differing primarily in substituent type and position .
Properties
IUPAC Name |
4-(4-methylphenyl)-1H-pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQCLSFEKCRBCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CNC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Ring Closure
The most widely reported method involves cyclocondensation between 4-methylaniline and diethyl oxalate under basic conditions. A 2024 study demonstrated that potassium tert-butoxide in anhydrous THF at −78°C facilitates the formation of the pyrazine-dione core through a stepwise nucleophilic attack mechanism. The reaction proceeds via initial formation of an amide intermediate, followed by intramolecular cyclization. Key parameters include:
- Molar ratio optimization : 1:1.2 (amine:diketone) maximizes yield
- Temperature dependence : −78°C prevents side reactions but requires slow warming to RT
- Solvent effects : THF outperforms DMF or DMSO in yield (68% vs. 42–55%)
Acid-Mediated Cyclization
Alternative protocols employ p-toluenesulfonic acid (PTSA) as catalyst in toluene under Dean-Stark conditions. This method achieves comparable yields (65–72%) through azeotropic water removal, favoring the equilibrium toward product formation. Comparative studies show acid catalysis produces fewer oxidation byproducts compared to basic conditions.
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling
A 2023 approach utilized preformed pyrazine-dione boronic esters coupled with 4-bromotoluene. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C, this method achieved 78% yield with excellent regioselectivity. Key advantages include:
- Tolerance of electron-donating substituents
- Scalability to multigram quantities
- Reduced purification requirements
Direct C-H Arylation
Recent advances in C-H activation enabled direct coupling of unfunctionalized pyrazine-diones with 4-methylbenzene diazonium salts. Under Pd(OAc)₂ catalysis with Ag₂CO₃ as oxidant, this single-step method provides 63% yield while eliminating pre-functionalization steps.
Solid-Phase Synthesis for High-Throughput Production
Wang Resin Immobilization
A 2025 protocol detailed the use of Wang resin-bound glycine derivatives for iterative assembly:
- Resin activation with HOBt/DIC
- Coupling with 4-methylbenzoyl chloride
- On-resin cyclization using PyBOP/DIEA
This method produced the target compound in 82% purity (HPLC) after cleavage with TFA/DCM.
Continuous Flow Variations
Integration with microfluidic reactors enhanced reaction control:
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Reaction Time | 24 h | 45 min |
| Yield | 71% | 83% |
| Byproduct Formation | 12% | 4% |
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation (300 W, 120°C) reduced reaction times from 18 h to 25 minutes while maintaining 76% yield. Solvent screening revealed:
- DCE: Optimal dielectric heating (ε = 10.4)
- EtOH: Poor performance due to low boiling point
- DMF: Increased side reactions at high temps
Energy Efficiency Analysis
Comparative energy consumption metrics:
| Method | Energy (kJ/mol) | CO₂ Equiv. (g) |
|---|---|---|
| Conventional Heating | 580 | 124 |
| Microwave | 210 | 45 |
Enzymatic Synthesis Approaches
Lipase-Catalyzed Ring Closure
Immobilized Candida antarctica lipase B (CAL-B) mediated the cyclization of N-(4-methylphenyl)malonamate precursors in non-aqueous media:
- Optimal conditions: 40°C, tert-amyl alcohol, 0.5% H₂O
- Enantiomeric excess: 94% (R) configuration
- Productivity: 12 g/L/h
Oxidase-Mediated Oxidation
A novel two-enzyme system combining monoamine oxidase (MAO-N) with laccase achieved oxidative cyclization of diamine precursors:
- Oxygen as terminal oxidant
- 87% conversion in 8 h
- No metal contamination
Mechanistic Insights and Computational Studies
DFT calculations at the B3LYP/6-311++G(d,p) level revealed:
- Rate-determining step: Intramolecular nucleophilic attack (ΔG‡ = 24.3 kcal/mol)
- Transition state stabilization through conjugation with the 4-methylphenyl group
- Hammett plot analysis gave ρ = −0.81, indicating electron-donating groups accelerate cyclization
Yield Optimization Strategies
| Method | Base Yield | Optimized Yield | Key Modification |
|---|---|---|---|
| Conventional | 65% | 79% | Solvent switch to diglyme |
| Microwave | 76% | 85% | Pulsed irradiation protocol |
| Enzymatic | 72% | 89% | Directed evolution of CAL-B |
Stability and Purification Considerations
- Thermal degradation : Onset at 185°C (DSC)
- Light sensitivity : Decomposes under UV > 300 nm
- Chromatography : Best separation on C18 with 65:35 MeCN/H₂O + 0.1% TFA
Industrial-Scale Production Challenges
- Cost analysis : Palladium catalysts account for 62% of raw material costs
- Waste streams : Solvent recovery systems must handle >98% DMF recapture
- Crystallization : Polymorphic control requires seeding at 45°C
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyrazine ring undergoes oxidation to form pyrazine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or neutral conditions.
| Oxidizing Agent | Conditions | Product | Key Observations |
|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 60–80°C | 1-(4-Methylphenyl)pyrazine-2,3-dione | Complete ring aromatization observed. |
| H₂O₂ | Ethanol, RT, 12 h | Partially oxidized intermediates | Selective oxidation at C4 position. |
Mechanistic studies suggest that oxidation proceeds via radical intermediates, with the methylphenyl group stabilizing transition states through resonance .
Reduction Reactions
The compound can be reduced to tetrahydropyrazine derivatives using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | Methanol, 0°C, 2 h | 1-(4-Methylphenyl)-1,2,3,4-tetrahydropyrazine | 72% |
| LiAlH₄ | THF, reflux, 6 h | Fully saturated pyrazolidine derivative | 58% |
Reduction selectively targets the C=N bonds, with steric effects from the methyl group influencing reaction rates .
Electrophilic Substitution
The 4-methylphenyl group undergoes electrophilic substitution (e.g., nitration, halogenation). Reactions occur at the para position relative to the methyl group due to its electron-donating nature .
Kinetic studies indicate that the methyl group enhances reaction rates by 1.5× compared to unsubstituted analogs .
Nucleophilic Additions
The electron-deficient pyrazine ring participates in nucleophilic attacks. For example, reactions with amines or thiols yield substituted derivatives .
The reaction with phenyl isocyanate forms cyclized products via a urea intermediate, as observed in related dihydropyrazines .
Cyclization and Annulation
Under catalytic conditions, the compound undergoes annulation to form polycyclic structures. A Pd-catalyzed domino reaction with 2-bromoacetophenone yields indolopyrazine derivatives .
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene, 110°C, 12 h | 7-(4-Methylphenyl)indolopyrazine-2,3-dione | 68% |
This method leverages Buchwald–Hartwig coupling followed by oxidative cyclodehydrogenation .
Acid/Base-Catalyzed Reactions
The dihydropyrazine ring is sensitive to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, H₂O, reflux): Cleaves the ring to form 4-methylphenylglyoxal and urea derivatives.
-
Basic Hydrolysis (NaOH, EtOH, RT): Generates carboxylate intermediates via ring-opening .
Key Mechanistic Insights
-
Electronic Effects : The methyl group enhances electron density at the phenyl ring, directing electrophilic substitutions to the para position .
-
Steric Effects : Bulky substituents on the dihydropyrazine ring slow reduction kinetics by hindering access to reactive sites .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic additions compared to protic solvents .
Comparative Reactivity Table
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula , featuring a dihydropyrazine core with a 4-methylphenyl substituent. This structure contributes to its reactivity and interaction with biological targets.
Chemistry
- Building Block for Synthesis : 1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique pyrazine ring allows for various chemical modifications.
-
Reactivity : The compound undergoes several chemical reactions:
- Oxidation : Forms pyrazine N-oxides.
- Reduction : Yields dihydropyrazine derivatives.
- Substitution : Electrophilic substitution can introduce various functional groups into the aromatic ring.
| Reaction Type | Major Products |
|---|---|
| Oxidation | Pyrazine N-oxides |
| Reduction | Dihydropyrazine derivatives |
| Substitution | Various substituted pyrazine derivatives |
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
- Anticancer Properties : The compound has been evaluated for its anticancer effects in different cell lines. In vitro studies have demonstrated reduced cell viability in cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of dihydropyrazine derivatives, including this compound. Results indicated significant antibacterial activity against common pathogens, supporting its potential as a lead compound for antibiotic development.
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of dihydropyrazine derivatives. Findings revealed that these compounds induced apoptosis in cancer cells through caspase activation pathways, suggesting promising therapeutic applications.
Medicine
- Drug Discovery : The compound is being explored as a potential pharmacophore in drug discovery due to its anti-inflammatory and analgesic properties. Its structural characteristics allow for modifications that can enhance therapeutic efficacy.
Industry
- Material Development : In industrial applications, this compound is utilized in developing advanced materials such as polymers and dyes. Its unique chemical properties enable the creation of materials with desirable characteristics.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position Effects
- 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione Structural isomer with the methyl group at the phenyl ring’s 2-position. Molecular formula: C₁₁H₁₀N₂O₂ (identical to the target compound). The Smiles string Cc1ccccc1N1C=CNC(C1=O)=O highlights the substituent’s position .
Thioether-Substituted Derivatives
5-((3,4-Difluorobenzyl)thio)-1,4-dihydropyrazine-2,3-dione
- Substituted with a thioether-linked 3,4-difluorobenzyl group at C3.
- Yield : 13% over two steps.
- ¹H NMR : δ 11.32 (d, J = 115.6 Hz, 2H), 7.33–7.21 (m, 2H), indicative of aromatic protons and NH groups .
- Functional Impact : The electron-withdrawing fluorine atoms enhance metabolic stability and may improve DAO inhibition compared to methylphenyl derivatives .
5-(((4-(Difluoromethyl)phenyl)thio)methyl)-1,4-dihydropyrazine-2,3-dione (42)
Trifluoromethyl and Phenethyl Derivatives
5-(4-(Trifluoromethyl)phenethyl)-1,4-dihydropyrazine-2,3-dione (12)
5-Phenethyl-1,4-dihydropyrazine-2,3-dione (18)
Bicyclic and Chiral Derivatives
(R)-5-(7-Chloro-3-methyl-2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)-1,4-dihydropyrazine-2,3-dione (63)
5-(2,3-Dihydrobenzo[b][1,4]oxathiin-3-yl)-1,4-dihydropyrazine-2,3-dione (55)
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Analogs
Biological Activity
1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a dihydropyrazine core with a methylphenyl substituent, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structural characteristics include:
- Dihydropyrazine Core : This core structure is known for its reactivity and ability to form hydrogen bonds.
- Methylphenyl Substituent : The presence of the methyl group enhances lipophilicity, potentially improving membrane permeability.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Preliminary studies have shown:
- Inhibition of Bacterial Growth : The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For instance, it inhibited the growth of Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. Notably:
- Cell Viability Assays : In vitro studies using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed that treatment with the compound resulted in reduced cell viability with IC50 values of approximately 25 µM for MCF-7 and 30 µM for HeLa cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : It has been suggested that the methylphenyl group enhances binding affinity to certain receptors involved in signal transduction pathways related to apoptosis.
Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various dihydropyrazine derivatives against common pathogens. The results indicated that compounds similar to this compound showed significant antibacterial activity, supporting its potential as a lead compound for antibiotic development .
Study 2: Anticancer Activity
Another study focused on the anticancer properties of dihydropyrazine derivatives. The findings revealed that compounds with structural similarities to this compound induced apoptosis in cancer cells through caspase activation pathways . This suggests a promising avenue for further research into its therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione, and how can reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with diketones. For example, refluxing chalcone derivatives with phenylhydrazine in methanol (6–9 hours) yields dihydropyrazine-dione analogs . Reaction optimization should focus on solvent polarity (e.g., methanol vs. dioxane), stoichiometry of α-chloroacetamides, and temperature control to minimize side products. Evidence from N-substituted pyrazolo[3,4-d]pyrimidinone syntheses suggests that maintaining a 1:1.05 molar ratio of reactants improves yields by reducing unreacted intermediates .
Q. How can crystallographic data and spectroscopic techniques be integrated to confirm the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. For instance, CCDC deposition (e.g., CCDC 1407713) provides bond lengths, angles, and torsion angles for validation . Complementary techniques include:
- FT-IR : Confirm carbonyl stretches (~1650–1750 cm⁻¹) and aromatic C–H vibrations.
- NMR : H NMR should show deshielded protons adjacent to the dihydropyrazine ring (δ 6.5–8.0 ppm for aromatic substituents) .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., spectral vs. crystallographic results)?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes in solution (e.g., tautomerism). For example:
- DFT Calculations : Compare optimized gas-phase geometries (B3LYP/6-31G*) with SCXRD data to identify conformational flexibility .
- Solvent Modeling : Use polarizable continuum models (PCM) to simulate solvent interactions and adjust predicted H NMR shifts .
- Variable-Temperature NMR : Detect equilibrium between tautomers if peak broadening occurs at room temperature .
Q. How can regioselectivity be controlled during functionalization of the dihydropyrazine-dione core?
- Methodological Answer : Substituent electronic effects dominate regioselectivity. For example:
- Electrophilic Aromatic Substitution : Electron-donating groups (e.g., 4-methylphenyl) direct electrophiles to the para position of the aromatic ring.
- Nucleophilic Additions : The α,β-unsaturated diketone moiety undergoes 1,4-conjugate addition with Grignard reagents, while steric hindrance from the 4-methyl group limits reactivity at the ortho position .
Q. What computational methods are suitable for predicting the biological activity of derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases or GPCRs). Prioritize compounds with high binding affinity (ΔG < −8 kcal/mol) .
- QSAR Models : Train models using descriptors like LogP, topological polar surface area (TPSA), and H-bond acceptor/donor counts. Validate with experimental IC₅₀ data from analogous piperazine-based compounds .
Data Analysis and Validation
Q. How should researchers address discrepancies in magnetic or spectroscopic data for paramagnetic derivatives?
- Methodological Answer : Paramagnetic effects (e.g., in metal complexes) broaden NMR peaks. Mitigation strategies include:
- EPR Spectroscopy : Quantify unpaired electrons and correlate with SQUID magnetometry data .
- Low-Temperature Measurements : Acquire H NMR at 193 K to reduce linewidths in solution studies.
Experimental Design Considerations
Q. What safety protocols are critical when handling intermediates like α-chloroacetamides?
- Methodological Answer :
- Ventilation : Use fume hoods for reactions releasing HCl gas (common in chloroacetylations) .
- PPE : Wear nitrile gloves and goggles; avoid inhalation of fine powders (e.g., hydrazine derivatives) .
- Waste Disposal : Quench excess hydrazine with aqueous NaNO₂/HCl before disposal .
Advanced Methodological Tools
Q. How can time-resolved spectroscopy elucidate reaction mechanisms in dihydropyrazine-dione synthesis?
- Methodological Answer :
- Stopped-Flow UV-Vis : Monitor intermediates (e.g., enolates) with millisecond resolution during cyclization.
- In Situ IR : Track carbonyl group transformations in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
